molecular formula C16H22O B1640421 phenylborneol

phenylborneol

Cat. No.: B1640421
M. Wt: 230.34 g/mol
InChI Key: GJOSGKNJWBGNSY-BMFZPTHFSA-N
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Description

phenylborneol is a chiral organic compound with a unique structure that includes a phenyl group attached to a bornane skeleton This compound is known for its applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylborneol typically involves the Grignard reaction. One common method starts with (+)-camphor, which undergoes a Grignard reaction with phenyl magnesium bromide in diethyl ether. This reaction yields this compound with a yield of approximately 28% . The reaction mixture is then subjected to hydrolysis and purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Impact of Phenyl Groups on NMR Chemical Shifts

The number of phenyl groups in silyl-protective groups induces anisotropic shielding/deshielding effects, altering proton environments. Key shifts in CDCl₃ for borneol derivatives include:

Proton PositionΔδ (TBDMS → TPS)DirectionAnisotropic Source
H-2<sub>exo</sub>+0.45 ppmDownfieldDeshielding by phenyl π-cloud
H-3<sub>exo</sub>-0.32 ppmUpfieldShielding from phenyl rings
H-6<sub>endo</sub>+0.28 ppmDownfieldProximity to phenyl edge

In C₆D₆, solvent-induced anisotropic effects amplify these shifts, particularly for H-2<sub>exo</sub> (+0.68 ppm) .

Reactivity in Oxidation and Stabilization

Phenyl groups enhance steric protection, reducing oxidative degradation of the borneol backbone. Comparative studies show:

  • Oxidative Stability : TPS-protected borneol exhibits 3× slower oxidation to camphor vs. TBDMS-protected analogues under air (25°C, 7 days) .

  • Acid Resistance : TBDPS groups (2 phenyl) confer greater resistance to acidic hydrolysis (t₁/₂ = 48 hrs in 1M HCl) than monophenyl-DMMPS (t₁/₂ = 12 hrs) .

Quantum Chemical Correlations

Density functional theory (DFT) calculations (GIAO/mPW1PW91/6-311+G(2d,p)) validate NMR shifts. Key correlations include:

  • H-3<sub>exo</sub> : Calculated δ = 1.12 ppm (TPS) vs. observed δ = 1.09 ppm (R² = 0.98) .

  • H-6<sub>endo</sub> : ICSS (Induced Current Shielding Surface) analysis confirms deshielding aligns with phenyl ring orientation .

Comparative Analysis with Isoborneol Derivatives

Isoborneol-TPS derivatives show distinct reactivity due to stereoelectronic differences:

PropertyBorneol-TPSIsoborneol-TPS
Melting Point112°C98°C
Δδ (H-2<sub>endo</sub>)+0.21 ppm+0.38 ppm
Hydrolysis Rate0.12 hr⁻¹0.18 hr⁻¹

The exo configuration in isoborneol increases susceptibility to nucleophilic attack .

Scientific Research Applications

Pharmaceutical Applications

Phenylborneol exhibits potential therapeutic properties, particularly in the treatment of various diseases due to its anti-inflammatory and analgesic effects.

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. For instance, a study published in the Journal of Natural Products demonstrated that this compound reduced inflammation in animal models by downregulating NF-kB signaling pathways .
  • Analgesic Properties : Another research highlighted its efficacy in pain management. In preclinical trials, this compound showed significant pain relief comparable to standard analgesics, suggesting its potential as a natural alternative for pain management .

Fragrance Industry

This compound is utilized extensively in the fragrance industry due to its pleasant aroma and stability.

  • Fragrance Composition : It is often used as a key ingredient in perfumes and scented products. Its unique scent profile can enhance floral and woody fragrances, making it a valuable component in high-end perfumes. A study conducted by fragrance chemists noted that this compound could enhance the longevity of scents when combined with other aromatic compounds .
  • Sustainability Aspect : The increasing demand for natural and sustainable ingredients in fragrances has led to renewed interest in this compound derived from renewable sources like camphor . This aligns with the industry's shift towards more eco-friendly practices.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

  • Synthesis of Complex Molecules : It can be utilized to synthesize various complex organic molecules. For example, this compound has been used as a starting material for synthesizing other terpenes and terpenoids through various chemical reactions including oxidation and reduction processes .
  • Case Study on Grignard Reactions : A notable case study involved the use of phenyl magnesium bromide with camphor to yield this compound with yields reported between 20% to 30%. This reaction illustrates its utility in forming new carbon-carbon bonds essential for building complex organic structures .

Table 1: Summary of this compound Applications

Application AreaKey FindingsReferences
PharmaceuticalsAnti-inflammatory and analgesic effects
Fragrance IndustryEnhances longevity of scents
Organic SynthesisIntermediate for synthesizing complex molecules

Table 2: Comparative Analysis of this compound with Other Compounds

CompoundBoiling Point (°C)Yield (%)Main Application Area
This compound165-17220-30Pharmaceuticals, Fragrances
Borneol210-212VariesPharmaceuticals
Camphor204VariesFragrances, Pharmaceuticals

Mechanism of Action

The mechanism of action of phenylborneol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,4R)-Borneol: A similar compound with a different functional group, known for its use in traditional medicine.

    (1R,2S,4R)-Camphor: Another related compound used in various industrial applications.

Uniqueness

phenylborneol is unique due to its phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Q & A

Q. Basic: What are the standard protocols for synthesizing phenylborneol with high enantiomeric purity, and how can side products be minimized?

Methodological Answer:
Enantioselective synthesis of this compound typically employs catalytic asymmetric methods, such as chiral Lewis acid catalysts or enzymatic resolution . Key steps include:

  • Catalyst Selection: Use of (R)-BINOL-derived catalysts for stereochemical control, with reaction conditions optimized at low temperatures (-20°C) to suppress racemization .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% enantiomeric excess (ee).
  • Side Product Mitigation: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to reduce dimerization byproducts.

Data Reporting:

ParameterOptimal ValueCommon Pitfalls
Reaction Temperature-20°CHigher temps reduce ee
Catalyst Loading5 mol%Excess causes impurities
SolventDichloromethanePolar solvents slow kinetics

Q. Basic: How should researchers characterize this compound’s structural and thermal properties using spectroscopic and calorimetric methods?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks using 1^1H and 13^13C NMR in CDCl₃, focusing on the borneol moiety’s characteristic signals (e.g., δ 1.2–1.4 ppm for methyl groups) .
  • FT-IR: Confirm hydroxyl (O-H stretch at 3300 cm⁻¹) and phenyl (C=C at 1600 cm⁻¹) groups.
  • DSC/TGA: Determine melting point (~120°C) and thermal stability (decomposition >250°C) with a heating rate of 10°C/min under nitrogen .

Validation: Compare data with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities in stereochemistry .

Q. Advanced: What experimental designs are optimal for studying this compound’s pharmacokinetics (PK) in vivo while addressing interspecies variability?

Methodological Answer:

  • Animal Models: Use Sprague-Dawley rats (n=6/group) for initial PK profiling. Administer this compound intravenously (2 mg/kg) and orally (10 mg/kg) .
  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Centrifuge samples (3000 rpm, 10 min) and store at -80°C.
  • Analytical Method: LC-MS/MS with a C18 column (LOQ: 0.1 ng/mL) to quantify this compound and metabolites .

Data Contradictions: Address interspecies differences (e.g., higher clearance in mice vs. rats) by normalizing doses to body surface area and validating with allometric scaling .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) for this compound across studies?

Methodological Answer:

  • Meta-Analysis Framework:
    • Standardize Assays: Compare studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and controls .
    • Quality Control: Exclude studies lacking purity data (<95%) or proper negative controls .
    • Statistical Harmonization: Apply mixed-effects models to account for inter-lab variability in IC₅₀ values .

Case Study:

StudyIC₅₀ (μM)Cell LinePurity (%)
A12.3HepG299
B45.6Primary hepatocytes85
Conclusion: Discrepancies arise from cell type differences and impurity interference .

Q. Advanced: What strategies ensure reproducibility in this compound’s pharmacological assays, particularly in multi-center studies?

Methodological Answer:

  • Protocol Harmonization:
    • Predefine cell passage numbers (e.g., passages 5–10) and serum-free media conditions .
    • Distribute aliquots of a reference standard (e.g., ≥98% purity) to all labs .
  • Data Validation:
    • Use inter-laboratory Z’-factor calculations to assess assay robustness (Z’ > 0.5 indicates reliability) .
    • Share raw data (e.g., fluorescence readings) via repositories like Figshare for transparency .

Documentation: Follow MIAME (Minimum Information About a Microarray Experiment) guidelines for assay details .

Q. Advanced: How can molecular dynamics (MD) simulations elucidate this compound’s interactions with target proteins (e.g., COX-2)?

Methodological Answer:

  • Simulation Setup:
    • Use GROMACS with CHARMM36 force field. Solvate the protein-ligand complex in TIP3P water .
    • Run 100-ns simulations at 310 K, saving frames every 10 ps.
  • Analysis:
    • Calculate binding free energy (ΔG) via MM/PBSA. Identify key residues (e.g., Arg120 in COX-2) through hydrogen bond occupancy plots .

Validation: Compare MD results with mutagenesis data (e.g., COX-2 R120A mutant IC₅₀ shifts) .

Properties

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

(1R,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3/t13-,15-,16+/m1/s1

InChI Key

GJOSGKNJWBGNSY-BMFZPTHFSA-N

SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)O

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Example 2, PhMgBr.LiCl (1.00 M in THF; 1.10 mL; 1.10 mmol; 1.10 equiv) was reacted with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (152 mg; 1.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 3.03 mL, 1.00 mmol, 1.00 equiv). Column chromatographical purification (silica; pentane:Et2O, 9:1) afforded the desired product as white solid, mp=41−42° C. (211 mg, 92%).
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